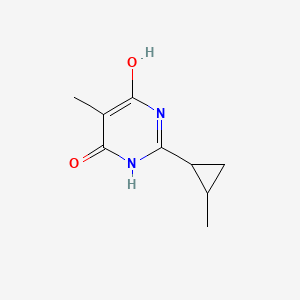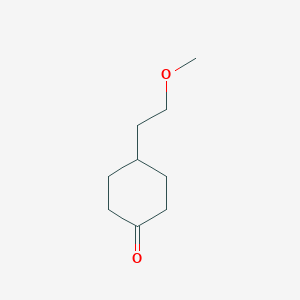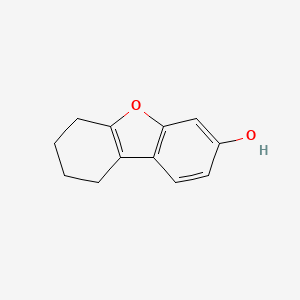methanone CAS No. 46874-86-6](/img/structure/B13982809.png)
[2-Hydroxy-3-(prop-2-en-1-yl)phenyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone is an organic compound with a complex structure that includes both hydroxyl and ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone typically involves the reaction of 2-hydroxyacetophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-(prop-2-en-1-yl)benzoic acid.
Reduction: Formation of 2-hydroxy-3-(prop-2-en-1-yl)phenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone are explored for their therapeutic potential. Research focuses on their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with proteins and enzymes, affecting their function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyacetophenone: A simpler analog with similar functional groups but lacking the allyl group.
2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid: An oxidized derivative with a carboxylic acid group.
2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanol: A reduced derivative with an alcohol group.
Uniqueness
2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone is unique due to the presence of both hydroxyl and ketone groups along with an allyl group. This combination of functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in research and industry.
Propiedades
Número CAS |
46874-86-6 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(2-hydroxy-3-prop-2-enylphenyl)-phenylmethanone |
InChI |
InChI=1S/C16H14O2/c1-2-7-12-10-6-11-14(15(12)17)16(18)13-8-4-3-5-9-13/h2-6,8-11,17H,1,7H2 |
Clave InChI |
WHFYPKHIQTXNAC-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13982729.png)
![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)
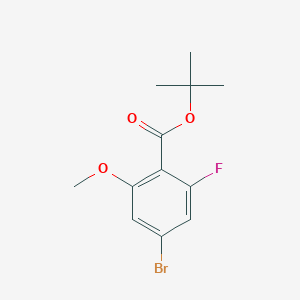
![9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole](/img/structure/B13982739.png)

![4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13982766.png)
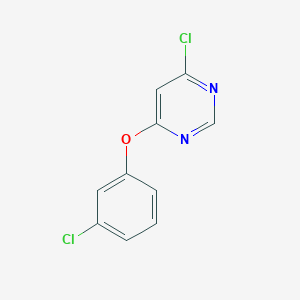
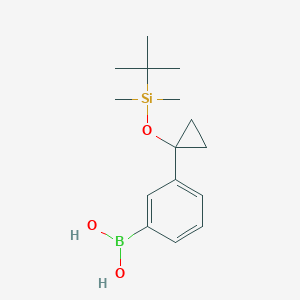
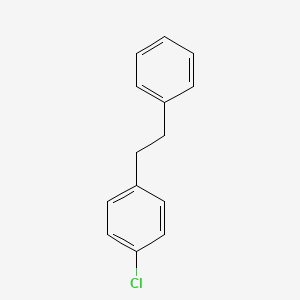
![2-Benzyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13982790.png)
